molecular formula C5H15NSi B1582472 N,N-Dimethyltrimethylsilylamine CAS No. 2083-91-2

N,N-Dimethyltrimethylsilylamine

Cat. No. B1582472
CAS RN: 2083-91-2
M. Wt: 117.26 g/mol
InChI Key: KAHVZNKZQFSBFW-UHFFFAOYSA-N
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Description

N,N-Dimethyltrimethylsilylamine (DMTMS) is an organosilicon compound that is widely used in both scientific research and industrial applications. It is an important reagent in organic synthesis and has been used in many areas, such as drug synthesis, polymer synthesis, and biochemistry. DMTMS is a versatile reagent with a wide range of applications due to its unique properties.

Scientific Research Applications

Silylation of Polymers

N,N-Dimethyltrimethylsilylamine is used for the silylation of polymers . Silylation is a process that involves the replacement of a hydrogen atom in an organic compound by a trimethylsilyl group. This process is commonly used in the field of polymer chemistry to modify the properties of polymers, such as their hydrophobicity, thermal stability, and resistance to oxidation .

Preparation of Iminium Salts and Amides

This compound is employed as a reagent in the preparation of iminium salts and amides . Iminium ions are important intermediates in organic synthesis, and they can be used to form a variety of other compounds, including aldehydes, ketones, and nitriles .

Synthesis of Phosphoramidite

N,N-Dimethyltrimethylsilylamine is used in the synthesis of phosphoramidite . Phosphoramidites are commonly used in the synthesis of DNA and RNA oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are crucial in genetic research and biotechnology .

Nucleophilic Trifluoromethylation of Carbonyl and Imine Groups

This compound can be used to prepare a Trifluoromethylacetophenone-N,N-Dimethyltrimethylsilylamine adduct , which is used as an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group . This process is important in the synthesis of various pharmaceuticals and agrochemicals .

Preparation of (Dimethylamino)sulfur Trifluoride (DAST)

N,N-Dimethyltrimethylsilylamine is used in the preparation of (Dimethylamino)sulfur trifluoride (DAST) . DAST is a deoxofluorinating agent used for the conversion of aliphatic alcohols into their corresponding fluorides . This is a key process in the synthesis of many fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis of Nucleoside Phosphoramidites

N,N-Dimethyltrimethylsilylamine can be used to react with alkyloxy (or aryloxy)-triazolylphosphine and deoxynucleoside to synthesize nucleoside phosphoramidites . These compounds are key intermediates in the synthesis of oligonucleotides, which are crucial for genetic research and biotechnology .

properties

IUPAC Name

N-methyl-N-trimethylsilylmethanamine
Source PubChem
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InChI

InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVZNKZQFSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062168
Record name Pentamethylsilylamine
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Molecular Weight

117.26 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminotrimethylsilane
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Product Name

N,N-Dimethyltrimethylsilylamine

CAS RN

2083-91-2, 18135-05-2
Record name (Dimethylamino)trimethylsilane
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Record name Pentamethylsilylamine
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Record name N,N-Dimethyl-1-(trimethylsilyl)amine
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Record name Silanamine, N,N,1,1,1-pentamethyl-
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Record name Pentamethylsilylamine
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Record name PENTAMETHYLSILYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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